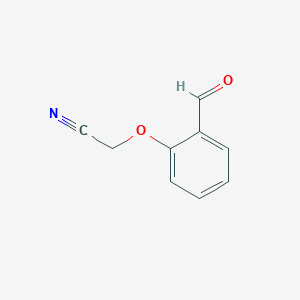

(2-Formylphenoxy)acetonitrile

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(2-formylphenoxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c10-5-6-12-9-4-2-1-3-8(9)7-11/h1-4,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHZIVCGNCKDLCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40397547 | |

| Record name | (2-formylphenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125418-83-9 | |

| Record name | (2-formylphenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Strategies for 2 Formylphenoxy Acetonitrile

Established Synthetic Pathways for the Core Structure

The primary and most widely reported method for synthesizing (2-Formylphenoxy)acetonitrile and its derivatives is through the alkylation of salicylaldehyde (B1680747) or its substituted counterparts. chemicalbook.com

Alkylation Reactions Involving Salicylaldehyde Derivatives and Bromoacetonitrile (B46782)

The core synthesis involves the reaction of a salicylaldehyde derivative with a haloacetonitrile, typically bromoacetonitrile or chloroacetonitrile (B46850). This reaction proceeds via a nucleophilic substitution where the phenoxide ion, generated from the deprotonation of the hydroxyl group of salicylaldehyde, attacks the electrophilic carbon of the bromoacetonitrile. metu.edu.tr This O-alkylation is a fundamental method for forming the ether linkage in this compound.

For instance, the reaction of salicylaldehyde with bromoacetonitrile in the presence of a base like potassium carbonate in a suitable solvent yields this compound. chemspider.com Similarly, substituted salicylaldehydes can be used to produce a variety of derivatives. For example, 5-chlorosalicylaldehyde (B124248) reacts with bromoacetonitrile in N,N-dimethylformamide (DMF) to produce 2-(4-chloro-2-formylphenoxy)acetonitrile (B2420269) with an 88% yield.

Optimization of Reaction Conditions for Enhanced Yields and Purity

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. gd3services.com Key factors include the choice of base and solvent, reaction temperature, and the use of advanced techniques like microwave-assisted synthesis. researchgate.netnumberanalytics.com

Role of Bases and Solvents in Reaction Efficiency

The selection of an appropriate base and solvent system is critical for the efficient synthesis of this compound. sdlookchem.com

Bases: Anhydrous potassium carbonate (K₂CO₃) is a commonly used weak base. It effectively deprotonates the phenolic hydroxyl group of salicylaldehyde to form the reactive phenoxide ion without causing unwanted side reactions. chemspider.com The strength and solubility of the base can significantly influence the reaction's progress. sdlookchem.com

Solvents: N,N-dimethylformamide (DMF) is often the solvent of choice due to its ability to dissolve the reactants and intermediates effectively. Acetonitrile (B52724) (MeCN) is another frequently used solvent. chemspider.comscispace.com The polarity of the solvent can affect reaction rates and yields; polar solvents can facilitate reactions involving charged species. numberanalytics.com In some cases, a biphasic system using a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) in a water-toluene mixture has been shown to enhance reaction rates and reduce the need for solvents like DMF.

| Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| K₂CO₃ | Acetonitrile | Reflux | 63 | chemspider.com |

| K₂CO₃ | DMF | 80–110 | 88 (for 5-chlorosalicylaldehyde) | |

| K₂CO₃ | DMF | Room Temp | 90 (for 3-bromo-2-hydroxybenzaldehyde) | rsc.org |

| TBAB (5 mol%) | Water-Toluene | 60 | 92 (for 2-hydroxy-5-nitrobenzaldehyde) |

Microwave-Assisted Synthesis for Accelerated Reaction Times

Microwave-assisted synthesis has emerged as a powerful technique to significantly reduce reaction times and often improve yields. mdpi.comrsc.orgoatext.com The application of microwave irradiation can accelerate the intramolecular hydroacylation of 2-(2-formylphenoxy)acetonitrile, for example. researchgate.net In one study, the use of microwave irradiation at 80°C in the presence of a catalyst and base in an ionic liquid led to the formation of the product in just one hour. researchgate.net This rapid and efficient heating method offers a green chemistry approach to the synthesis. oatext.com

| Method | Reaction Time | Yield (%) | Reference |

| Conventional Heating | 24 hours | Not specified | |

| Microwave Irradiation | 30 minutes - 1 hour | 55-86 (for related cyclizations) | researchgate.netmdpi.com |

Influence of Steric Hindrance on Product Formation

Steric hindrance can play a significant role in the synthesis of this compound and its derivatives, potentially affecting reaction rates and yields. masterorganicchemistry.comchimia.ch When bulky substituents are present on the salicylaldehyde ring, particularly near the phenolic hydroxyl group, they can impede the approach of the bromoacetonitrile molecule. core.ac.ukthieme-connect.com This steric clash can slow down or even prevent the desired alkylation reaction from occurring efficiently. masterorganicchemistry.com However, in some cases, steric hindrance can also be exploited to favor the formation of a specific product over others. researchgate.net

Purification Techniques for the Synthesized Compound

After the synthesis, purification of the crude this compound is essential to obtain a product of high purity. Common purification methods include:

Filtration: To remove solid inorganic salts, such as potassium carbonate, after the reaction is complete. chemspider.comsemanticscholar.org

Extraction: Liquid-liquid extraction is often employed to separate the product from the reaction mixture. For instance, after filtration, the filtrate can be washed with water and extracted with a solvent like diethyl ether. chemspider.com

Column Chromatography: This is a widely used technique for purifying the final product. semanticscholar.org Silica (B1680970) gel is a common stationary phase, and a solvent system such as a mixture of hexane (B92381) and ethyl acetate (B1210297) is used as the mobile phase to elute the compound.

Recrystallization: This method can be used to further purify the solid product.

The choice of purification technique depends on the nature of the impurities and the desired level of purity. The structure and purity of the final compound are typically confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry. rsc.org

Advanced and Green Synthetic Approaches

Modern synthetic chemistry increasingly emphasizes the development of efficient, environmentally benign, and highly selective reactions. For the synthesis of this compound and related structures, several advanced methodologies are being explored, including N-Heterocyclic Carbene (NHC)-catalyzed transformations, electrochemical routes, and chemoenzymatic processes.

N-Heterocyclic Carbene (NHC)-Catalyzed Transformations

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts capable of mediating a wide range of chemical transformations. nih.gov Their utility stems from their ability to induce "umpolung" or reverse polarity in aldehydes, transforming the typically electrophilic carbonyl carbon into a nucleophilic species. researchgate.netsci-hub.se This reactivity is central to their application in synthesizing complex molecules from simple aldehyde precursors. sci-hub.se While direct synthesis of this compound using NHCs is a specific area of interest, the principles are well-established in the synthesis of related heterocyclic structures. researchgate.net

For instance, the intramolecular Stetter reaction, a classic NHC-catalyzed process, has been used to create chromanones from substrates bearing both an aldehyde and a Michael acceptor. nih.gov A related reaction involves the intramolecular hydroacylation of unactivated alkenes, which provides access to various cyclic ketones. nih.gov These transformations highlight the potential of NHCs to facilitate the cyclization of ortho-substituted phenoxy aldehydes, a structural motif present in precursors to this compound.

The mechanism of NHC-catalyzed hydroacylation is a well-studied process that begins with the nucleophilic attack of the NHC on the aldehyde. nih.gov This initial step forms a zwitterionic tetrahedral intermediate. nih.gov A subsequent proton transfer leads to the formation of the critical "Breslow intermediate," which is the acyl-anion equivalent. nih.govrsc.org

In an intramolecular hydroacylation, this nucleophilic intermediate then attacks an internal, unactivated carbon-carbon double bond. sci-hub.se This step is often the rate-determining and stereoselectivity-determining step of the reaction. researchgate.net The final stage involves the collapse of the resulting intermediate to release the cyclic ketone product and regenerate the NHC catalyst, thus completing the catalytic cycle. nih.gov This process, which avoids the use of transition metals, is notable for its atom economy and often proceeds without significant side reactions. sci-hub.se

Table 1: Key Steps in NHC-Catalyzed Intramolecular Hydroacylation

| Step | Description | Intermediate/Transition State |

| 1 | Nucleophilic attack by NHC on the aldehyde. | Zwitterionic tetrahedral intermediate |

| 2 | Proton transfer to form the key reactive species. | Breslow intermediate |

| 3 | Intramolecular C-C bond formation. | Cyclized intermediate |

| 4 | Product release and catalyst regeneration. | Cyclic ketone product + free NHC |

This table summarizes the generally accepted mechanism for NHC-catalyzed intramolecular hydroacylation reactions.

Ionic liquids (ILs) are salts with low melting points that are considered "green" solvents due to their negligible vapor pressure, thermal stability, and potential for recyclability. frontiersin.org In the context of NHC catalysis, certain ILs, particularly those based on imidazolium (B1220033) cations, can serve a dual role as both the solvent and the precursor to the NHC catalyst. frontiersin.orgresearchgate.net

The C2-proton of the imidazolium ring is acidic enough to be removed by a sufficiently basic counter-anion (like acetate) or through electrochemical reduction, generating the NHC in situ. frontiersin.orgnih.gov This eliminates the need for an external base and often simplifies the reaction setup. Research has shown that NHC-catalyzed reactions, such as the synthesis of esters from α,β-unsaturated aldehydes, can be performed efficiently in ionic liquids. rsc.org The use of imidazolium acetate ILs as "organocatalytic ionic liquids" has been explored for various transformations, although the actual concentration of free NHC in the liquid phase remains a topic of discussion. frontiersin.org This approach combines the benefits of organocatalysis with the advantages of green solvent technology. rsc.org

Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating the complex mechanisms of NHC-catalyzed reactions. researchgate.net These computational studies provide detailed insights into the energies of transition states and intermediates, helping to explain observed selectivity and reactivity. rsc.orgresearchgate.net

For NHC-catalyzed intramolecular hydroacylation, DFT studies have supported a mechanism involving the formation of the Breslow intermediate. sci-hub.se Calculations have shown that the subsequent intramolecular carbon-carbon bond formation is typically the rate-determining step. researchgate.net Furthermore, DFT has been used to understand the origin of enantioselectivity in asymmetric versions of these reactions, correlating the stereochemical outcome with the specific structure of the chiral NHC catalyst. researchgate.net In the synthesis of chromanones via an intramolecular Stetter reaction, DFT analysis confirmed a six-step mechanism, starting with the formation of the Breslow intermediate, followed by the intramolecular Michael-type addition. nih.gov These theoretical investigations are crucial for optimizing reaction conditions and designing more efficient catalysts for targeted syntheses. researchgate.net

Electrochemical Synthetic Routes for Benzylic Cyanation

Electrochemical synthesis offers a green and powerful alternative to traditional chemical methods, often avoiding harsh reagents and stoichiometric oxidants. semanticscholar.orgacs.org For the synthesis of α-aryl acetonitriles, which are structurally related to this compound, electrochemical methods for benzylic C-H cyanation are particularly relevant. semanticscholar.org

One innovative approach involves the direct carbamoylation or cyanation of benzylic C(sp³)–H bonds using an isocyanide as a safe cyanide surrogate. acs.orgresearchgate.net This process is typically carried out in an undivided cell under mild, room temperature conditions without the need for a metal catalyst. semanticscholar.org The mechanism involves the anodic oxidation of the benzylic position to form a carbocation intermediate. acs.org This cation is then trapped by the isocyanide. Subsequent elimination of a tert-butyl cation from the resulting nitrilium intermediate yields the desired α-aryl acetonitrile product. semanticscholar.orgacs.org This method represents a direct and efficient way to convert alkyl benzenes into valuable nitrile compounds. acs.org

Another electrochemical strategy involves the paired electrosynthesis of benzonitriles from carboxylic acids in liquid ammonia (B1221849). rsc.org In this system, the carboxylic acid is reduced at the cathode to a benzyl (B1604629) alcohol, while an iodide electrolyte is oxidized at the anode to iodine. These products then react chemically in the liquid ammonia medium to form the benzonitrile. rsc.org

Table 2: Comparison of Electrochemical Cyanation Methods

| Method | Starting Material | Cyanide Source | Key Features |

| Benzylic C-H Cyanation | Alkyl benzene (B151609) | Isocyanide | Metal-free, oxidant-free, mild conditions, forms C-C bond via carbocation. semanticscholar.orgacs.org |

| Paired Electrosynthesis | Carboxylic acid | In-situ from solvent/electrolyte | Paired synthesis (anode and cathode products react), uses liquid ammonia. rsc.org |

This table highlights two distinct electrochemical approaches for the synthesis of aromatic nitriles.

Chemoenzymatic Synthesis and Biocatalysis for Analogues

Chemoenzymatic synthesis combines the high selectivity of biocatalysts with the efficiency of chemical reactions, providing powerful routes to complex molecules. rsc.org For the synthesis of analogues of this compound, particularly chiral cyanohydrins, hydroxynitrile lyases (HNLs) are exceptionally valuable enzymes. acs.org HNLs catalyze the asymmetric addition of cyanide to aldehydes and ketones, producing enantiopure cyanohydrins which are versatile synthetic building blocks. researchgate.netrsc.org

The enzymatic synthesis of cyanohydrins is a well-established industrial process. rsc.org Both (R)- and (S)-selective HNLs are available, allowing access to either enantiomer of a desired cyanohydrin from a prochiral carbonyl compound. rsc.orgacs.org These enzymatic reactions are often performed in biphasic systems to manage substrate and product solubility and can use sources like acetone (B3395972) cyanohydrin to generate HCN in situ. rsc.org The resulting enantiopure cyanohydrins can then be converted into a wide array of other functional groups. rsc.org

A complementary biocatalytic approach for nitrile synthesis involves the use of aldoxime dehydratases (Oxd). nih.govresearchgate.net These enzymes catalyze the dehydration of aldoximes, which are easily prepared from aldehydes, to form nitriles with water as the only byproduct. researchgate.netresearchgate.net This cyanide-free method is highly atom-economical and sustainable. researchgate.net Engineered aldoxime dehydratases have been developed for the scalable synthesis of a variety of aromatic nitriles. nih.govresearchgate.net This biocatalytic platform is notable for its ability to operate under mild conditions and at very high substrate loadings, making it industrially attractive. researchgate.netmdpi.com

Table 3: Biocatalytic Methods for Nitrile and Cyanohydrin Synthesis

| Enzyme Class | Reaction Type | Substrate | Product | Key Advantages |

| Hydroxynitrile Lyase (HNL) | Asymmetric Cyanide Addition | Aldehyde/Ketone | Chiral Cyanohydrin | High enantioselectivity, access to (R) and (S) forms. rsc.orgacs.org |

| Aldoxime Dehydratase (Oxd) | Dehydration | Aldoxime | Nitrile | Cyanide-free, high atom economy, water as byproduct. researchgate.netresearchgate.net |

This table compares two key enzymatic strategies for producing nitriles and their precursors.

Synthesis of Halogenated and Substituted this compound Derivatives

The introduction of halogen and other substituent groups onto the this compound scaffold is a crucial step in modifying its chemical properties and reactivity. These modifications are typically achieved through the Williamson ether synthesis, where a substituted salicylaldehyde is reacted with a haloacetonitrile in the presence of a base. The specific examples below illustrate the application of this methodology to generate diverse derivatives.

Synthesis of (4-bromo-2-formylphenoxy)acetonitrile (B2664449)

(4-Bromo-2-formylphenoxy)acetonitrile has been synthesized from 5-bromo-2-hydroxybenzaldehyde. rsc.orgnih.gov The reaction involves the alkylation of the hydroxyl group of 5-bromo-2-hydroxybenzaldehyde with a haloacetonitrile.

A general and effective method for this transformation involves dissolving 5-bromo-2-hydroxybenzaldehyde in a suitable solvent such as dimethylformamide (DMF). rsc.org The reaction is carried out in the presence of a base, typically anhydrous potassium carbonate (K₂CO₃), which serves to deprotonate the phenolic hydroxyl group, thereby activating it for nucleophilic attack. A catalytic amount of potassium iodide (KI) can also be added to facilitate the reaction, particularly when chloroacetonitrile is used as the alkylating agent. rsc.org

Upon the addition of chloroacetonitrile, the reaction mixture is stirred at room temperature for a designated period, typically around 3 hours, to ensure the completion of the reaction. rsc.org The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Following the completion of the reaction, the mixture is worked up by pouring it into ice-water, which precipitates the crude product. The solid product is then collected by filtration, washed with water, and dried. This procedure has been reported to yield (4-bromo-2-formylphenoxy)acetonitrile in high yields, for instance, 93% rsc.org and 85% nih.gov have been documented.

| Reactant | Reagent | Solvent | Base | Catalyst | Reaction Time | Yield |

| 5-bromo-2-hydroxybenzaldehyde | Chloroacetonitrile | DMF | K₂CO₃ | KI | 3 hours | 93% rsc.org |

| 5-bromo-2-hydroxybenzaldehyde | Bromoacetonitrile | Not specified | Not specified | Not specified | Not specified | 85% nih.gov |

Synthesis of (2-formyl-6-methoxyphenoxy)acetonitrile

The synthesis of (2-formyl-6-methoxyphenoxy)acetonitrile is achieved through the reaction of 2-hydroxy-3-methoxybenzaldehyde (B140153) with a haloacetonitrile, following a similar synthetic strategy to the one described for the bromo-derivative. rsc.orgnih.govgoogle.com

In a typical procedure, 2-hydroxy-3-methoxybenzaldehyde is dissolved in dimethylformamide (DMF). rsc.org Anhydrous potassium carbonate (K₂CO₃) is added to the solution to act as a base, and a catalytic amount of potassium iodide (KI) can also be included. The reaction is initiated by the dropwise addition of chloroacetonitrile. rsc.org The mixture is then stirred at room temperature. For this particular derivative, the reaction is often allowed to proceed overnight to ensure complete conversion. rsc.org

The work-up procedure is analogous to that of the bromo-derivative, involving precipitation in ice-water, followed by filtration, washing, and drying of the product. This method has been shown to be effective, with reported yields of around 85%. rsc.orgnih.gov

| Reactant | Reagent | Solvent | Base | Catalyst | Reaction Time | Yield |

| 2-hydroxy-3-methoxybenzaldehyde | Chloroacetonitrile | DMF | K₂CO₃ | KI | Overnight | 85% rsc.org |

| 2-hydroxy-3-methoxybenzaldehyde | Bromoacetonitrile | Not specified | Not specified | Not specified | Not specified | 80% nih.gov |

Synthesis of (2,6-dibromo-4-formylphenoxy)acetonitrile (B10884915)

The synthesis of (2,6-dibromo-4-formylphenoxy)acetonitrile can be accomplished by the O-alkylation of 3,5-dibromo-4-hydroxybenzaldehyde (B181551) with a haloacetonitrile, such as chloroacetonitrile. This reaction follows the general principle of the Williamson ether synthesis.

The procedure involves the reaction of 3,5-dibromo-4-hydroxybenzaldehyde with chloroacetonitrile in the presence of a base. Anhydrous potassium carbonate (K₂CO₃) is a commonly used base for this type of transformation. The reaction is typically carried out in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF). The addition of a catalytic amount of an iodide salt, such as potassium iodide (KI), can enhance the reaction rate by in situ formation of the more reactive iodoacetonitrile. The reaction mixture is heated to reflux for a period of several hours to drive the reaction to completion.

After the reaction is complete, the mixture is cooled and filtered to remove the inorganic salts. The solvent is then evaporated under reduced pressure, and the resulting crude product can be purified by recrystallization from a suitable solvent like ethanol (B145695) to afford the desired (2,6-dibromo-4-formylphenoxy)acetonitrile.

| Reactant | Reagent | Solvent | Base | Catalyst | Reaction Condition |

| 3,5-dibromo-4-hydroxybenzaldehyde | Chloroacetonitrile | Acetonitrile or DMF | K₂CO₃ | KI (catalytic) | Reflux |

Reactivity and Mechanistic Investigations of 2 Formylphenoxy Acetonitrile in Complex Reactions

Intramolecular Cyclization Reactions

The proximate reactive centers in (2-Formylphenoxy)acetonitrile facilitate its participation in intramolecular cyclization reactions, providing efficient routes to complex heterocyclic systems. These reactions are often catalyzed by transition metals or organocatalysts, enabling the construction of 3-aminochromones and substituted benzofurans.

An efficient method for synthesizing 3-aminochromones involves the N-heterocyclic carbene (NHC)-catalyzed intramolecular hydroacylation of this compound. researchgate.netntu.edu.sg This protocol is noted for its environmental friendliness, high yields, and shorter reaction times, particularly when conducted in an ionic liquid under microwave conditions. researchgate.net

The mechanism of this transformation hinges on the concept of "umpolung" or polarity inversion of the aldehyde group, facilitated by the NHC catalyst. rsc.orgnih.gov The catalytic cycle is initiated by the nucleophilic attack of the NHC on the aldehyde carbon of this compound. This step, followed by a proton transfer, generates a key acyl anion equivalent known as the Breslow intermediate. researchgate.netresearchgate.net

This nucleophilic Breslow intermediate then attacks the carbon atom of the tethered nitrile group in an intramolecular fashion. researchgate.netntu.edu.sg This carbon-carbon bond formation step results in the creation of an imine intermediate. researchgate.netntu.edu.sg Computational studies using Density Functional Theory (DFT) have supported this pathway, identifying the formation of the Breslow intermediate as a crucial step leading to the subsequent cyclization and imine generation. researchgate.net

Table 1: Key Intermediates in NHC-Catalyzed Formation of 3-Aminochromones

| Intermediate | Description | Role in Mechanism |

| Breslow Intermediate | An acyl anion equivalent formed from the reaction of an NHC with an aldehyde. researchgate.netresearchgate.net | Acts as the key nucleophile that attacks the intramolecular nitrile group. researchgate.net |

| Imine Intermediate | Formed after the intramolecular C-C bond formation between the Breslow intermediate and the nitrile. researchgate.netntu.edu.sg | The immediate precursor to the final enamine product through tautomerization. researchgate.net |

The imine intermediate formed during the cyclization is not the final isolated product. It undergoes a rapid tautomerization to yield the more stable 3-aminochromone. researchgate.netntu.edu.sg Tautomerization is a fundamental process where imines containing an α-hydrogen can equilibrate to their enamine tautomers. nih.gov In this specific case, the imine intermediate rearranges to the aromatic and thermodynamically favored enamine structure, which is the 3-aminochromone. researchgate.netnih.gov This final step concludes the catalytic cycle, regenerating the NHC catalyst and yielding the heterocyclic product. researchgate.net

This compound and structurally related compounds serve as valuable precursors for the synthesis of benzofuran (B130515) derivatives, a core structure in many natural products and pharmaceuticals. organic-chemistry.orgorganic-chemistry.org These syntheses are typically achieved through transition-metal-catalyzed cyclization strategies. sioc-journal.cn

A notable method for synthesizing 2-arylbenzofurans involves a palladium-catalyzed sequential addition and intramolecular annulation of this compound with aryl boronic acids. organic-chemistry.orgnih.govacs.org This reaction typically employs a palladium(II) acetate (B1210297) catalyst in conjunction with a bipyridine ligand. organic-chemistry.orgnih.gov

The proposed mechanism involves the palladium-catalyzed addition of the aryl boronic acid to the nitrile group. This is followed by an intramolecular cyclization and subsequent dehydration, leading to the formation of the benzofuran ring. organic-chemistry.org The scope of this reaction is broad, accommodating various aryl boronic acids with both electron-donating and electron-withdrawing substituents. organic-chemistry.org

Table 2: Conditions for Palladium-Catalyzed Synthesis of Benzoyl-Substituted Benzofurans

| Component | Example | Role | Reference |

| Substrate | (2-Formylphenoxy)acetonitriles | Starting material containing the aldehyde and nitrile functionalities. | nih.gov |

| Reagent | Aryl Boronic Acid | Provides the aryl group for the 2-position of the benzofuran. | organic-chemistry.orgnih.gov |

| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | Facilitates the addition and annulation reaction. | organic-chemistry.orgnih.gov |

| Ligand | 2,2′-Bipyridine (bpy) | Stabilizes the palladium catalyst complex. | organic-chemistry.orgnih.gov |

| Solvent | Toluene (B28343) | Reaction medium. | nih.gov |

| Temperature | 90 °C | Provides thermal energy for the reaction to proceed. | nih.gov |

Nickel catalysis provides an alternative and efficient pathway for the synthesis of benzofuran derivatives from related precursors. organic-chemistry.orgnih.govacs.org One such method involves a nickel-catalyzed intramolecular nucleophilic addition. organic-chemistry.org Although demonstrated on aryl halides reacting with aryl ketones, the principle extends to substrates like this compound.

The reaction mechanism is thought to begin with the reduction of a Ni(II) salt, such as nickel(II) trifluoromethanesulfonate (B1224126) (Ni(OTf)₂), by zinc powder to generate a catalytically active Ni(0) species. organic-chemistry.orgnih.gov This is followed by oxidative addition of the nickel into the substrate, intramolecular nucleophilic addition of the resulting organonickel species to the carbonyl group, and subsequent steps to yield the final benzofuran product. organic-chemistry.orgnih.gov The use of 1,10-phenanthroline (B135089) as a ligand has been shown to be effective in promoting high yields of the benzofuran derivatives. nih.govacs.org This nickel-catalyzed approach represents a valuable tool for constructing the benzofuran core. semanticscholar.orgrsc.org

Cyclization Reactions to Form Benzofuran Derivatives

Scandium-Triflate-Catalyzed [4+1] Cycloaddition Reactions

Scandium(III) triflate (Sc(OTf)₃) has emerged as a versatile and water-resistant Lewis acid catalyst, effective in promoting a variety of organic transformations, including cycloaddition reactions. researchgate.net Its catalytic activity is notable in the construction of cyclic compounds. While direct studies on the scandium-triflate-catalyzed [4+1] cycloaddition of this compound were not prominent in the reviewed literature, related syntheses highlight the potential of this methodology.

A notable application of this catalyst is in the [4+1] cycloaddition of isocyanides with ortho-quinone methides, which are generated in situ from starting materials like o-hydroxybenzhydryl alcohol. nih.gov This reaction, promoted by scandium triflate, provides a novel and facile route to constructing aminobenzofuran scaffolds under moderate, eco-friendly conditions. nih.gov The process is highly efficient and proceeds through a sequence of nucleophilic addition, cyclization, and isomerization. nih.gov Although this specific example does not start with this compound, it demonstrates the utility of Sc(OTf)₃ in [4+1] cycloadditions to form furan-containing heterocyclic systems. In a different, palladium-catalyzed approach, this compound derivatives have been used to synthesize benzoyl-substituted benzofuran heterocycles. nih.gov

Formation of Benzoxazepine Systems

Benzoxazepine derivatives are of significant pharmacological interest, forming the core structure of several medicinal drugs. arkat-usa.org The synthesis of these seven-membered heterocyclic systems can be achieved through various strategies. Research has shown that scandium triflate in acetonitrile (B52724) is an effective promoter for the construction of benzoxazepine scaffolds. arkat-usa.orgresearchgate.netresearchgate.net The parent compound, this compound, and its derivatives, such as 2-(2-formylphenoxy)acetic acid, serve as key precursors in building these complex structures. researchgate.netfrontiersin.org For instance, 2-(2-formylphenoxy)acetic acid has been utilized in a one-pot, three-component Ugi reaction with 2-aminobenzamide (B116534) and various isocyanides to produce novel oxazepine-quinazolinone bis-heterocyclic scaffolds in high yields. frontiersin.org

A key method for constructing fused benzoxazepine systems involves the condensation of derivatives of this compound with diamines. One documented approach is the reaction of 2-(2-formylphenoxy)acetic acid with o-phenylenediamine (B120857). arkat-usa.orgresearchgate.netresearchgate.net This particular condensation has been employed in the synthesis of 5,6-dihydroimidazobenzoxazepine derivatives, utilizing a manganese(II) complex tetrasulfophthalocyanine supported on natural silk as a catalyst. arkat-usa.orgresearchgate.netresearchgate.net

Another related strategy involves the condensation of o-phenylenediamine with 2-(2-bromoethoxy)benzaldehydes. arkat-usa.orgresearchgate.net When this reaction is conducted in the presence of an oxidative reagent such as sodium metabisulfite (B1197395) in refluxing acetonitrile, it yields 6,7-dihydrobenzo[f]-4,5-imidazo[1,2-d] Current time information in Bangalore, IN.researchgate.netoxazepines directly in a one-pot process. arkat-usa.orgresearchgate.net

Oxidative cyclization represents another important route to forming unsaturated benzoxazepine systems. This can be achieved either by oxidizing a pre-formed saturated heterocyclic ring or by incorporating an oxidant into the initial cyclization step. arkat-usa.org

An example of post-cyclization oxidation is the treatment of 1,2,3,5,6,11b-hexahydroimidazo[1,2-d] Current time information in Bangalore, IN.researchgate.netbenzoxazepines with potassium permanganate (B83412) (KMnO₄) in dimethylformamide (DMF) at room temperature. arkat-usa.org This mild oxidation yields a mixture of the corresponding unsaturated and partially unsaturated Current time information in Bangalore, IN.researchgate.netbenzoxazepines in very good yields. arkat-usa.org The saturated precursors for this reaction are synthesized via the condensation of 2-(2-bromoethoxy)benzaldehydes with ethylenediamine. arkat-usa.org

Alternatively, an oxidant can be used to drive the reaction toward the desired fused imidazole (B134444) ring system during the initial condensation. The reaction between o-phenylenediamines and aldehydes, such as 2-(2-bromoethoxy)benzaldehyde, in the presence of an oxidant like sodium metabisulfite, is a known method for preparing 2-arylbenzimidazoles, which readily cyclize to form the final benzoxazepine structure. arkat-usa.org

Intermolecular Reactions and Derivative Formation

Schiff Base Formation with Aromatic Amines

The aldehyde functional group in this compound and its derivatives is reactive toward primary amines, leading to the formation of Schiff bases (imines). The synthesis of a series of Schiff bases from the related compound, 2-formylphenoxy acetic acid, and various aromatic amines has been reported. researchgate.netasianpubs.org These reactions are typically performed by stirring the reactants in a suitable solvent like methanol (B129727) at room temperature. asianpubs.org The resulting C=N linkage in the Schiff base is an essential structural feature for various biological activities. asianpubs.org

The general procedure involves the condensation of the aldehyde with an aromatic amine, sometimes with a catalytic amount of acetic acid, in a solvent such as methanol or ethanol (B145695). nih.govadvancechemjournal.com The products are often crystalline solids that can be purified by recrystallization. researchgate.netasianpubs.org

| Aromatic Amine | Resulting Schiff Base | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| Aniline | 2-(Phenylimino methyl)phenoxy acetic acid | 72 | 198-200 |

| p-Toluidine | 2-(p-Tolylimino methyl)phenoxy acetic acid | 65 | 208-210 |

| p-Anisidine | 2-(4-Methoxy phenylimino methyl)phenoxy acetic acid | 78 | 212-214 |

| p-Aminophenol | 2-(4-Hydroxy phenylimino methyl)phenoxy acetic acid | 83 | 218-220 |

| p-Chloroaniline | 2-(4-Chloro phenylimino methyl)phenoxy acetic acid | 52 | 228-230 |

| p-Aminobenzoic acid | 2-(4-Carboxy phenylimino methyl)phenoxy acetic acid | 68 | 248-250 |

| 2,3-Dimethylaniline | 2-(2,3-Dimethyl phenylimino methyl)phenoxy acetic acid | 75 | 232-234 |

Reactivity Differences between Cyanide and NHCs in Ring-Closing Reactions

The reactivity of derivatives of this compound in ring-closing reactions can be significantly influenced by the choice of catalyst. A study comparing the use of cyanide ions versus N-heterocyclic carbenes (NHCs) in the ring-closing reactions of 4-(2-formylphenoxy)but-2-enoate derivatives revealed remarkable differences in reactivity. researchgate.net

N-heterocyclic carbenes, often generated in situ from the deprotonation of azolium salt precatalysts like IPr·HX, are highly reactive nucleophilic catalysts. researchgate.netdur.ac.uk The investigation, which combined experimental and computational methods, aimed to understand the relationship between the catalyst's properties (such as the counteranion of the azolium salt, and the nucleophilicity and basicity of the carbene) and its performance in the ring-closing reaction. researchgate.net The findings indicate that cyanide and NHCs promote different reaction pathways or efficiencies when reacting with the 4-(2-formylphenoxy)but-2-enoate substrate, underscoring the distinct catalytic nature of these two species in this specific transformation. researchgate.net

Condensation Reactions with Ketones and Aldehydes

This compound is a versatile bifunctional molecule, possessing both an electrophilic aldehyde group and an active methylene (B1212753) group adjacent to the nitrile. This structure makes it a prime candidate for condensation reactions, particularly the Knoevenagel condensation. wikipedia.orgsigmaaldrich.com The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com In this context, the methylene protons of this compound can be abstracted by a weak base, such as piperidine (B6355638) or an amine salt, to form a stabilized carbanion (enolate). wikipedia.org This nucleophilic carbanion then attacks the carbonyl carbon of an aldehyde or ketone.

The initial product is a β-hydroxy intermediate, which typically undergoes spontaneous dehydration to form a more stable, conjugated system. sigmaaldrich.commagritek.comwikipedia.org The reaction with this compound can proceed in two primary ways: it can act as the active methylene component, reacting with other aldehydes or ketones, or it can serve as the carbonyl component, reacting with other active methylene compounds. Research on analogous compounds, such as N-(3-Chlorophenyl)-2-(4-formylphenoxy)acetamide, confirms their utility in synthesizing α,β-unsaturated nitriles through Knoevenagel condensation. The reaction is generally applicable to a wide range of aromatic and aliphatic aldehydes and ketones. masterorganicchemistry.com

Table 1: Knoevenagel Condensation involving this compound Moiety

| Role of this compound | Reactant | Catalyst (Typical) | Intermediate Product | Final Product |

|---|---|---|---|---|

| Active Methylene Source | Aromatic Aldehyde (e.g., Benzaldehyde) | Piperidine | β-Hydroxy nitrile | α,β-Unsaturated nitrile |

| Active Methylene Source | Ketone (e.g., Acetone) | Primary/Secondary Amine | β-Hydroxy nitrile | α,β-Unsaturated nitrile |

| Carbonyl Source | Active Methylene Compound (e.g., Malononitrile) | Weak Base (e.g., K₂CO₃) | β-Hydroxy aldehyde | α,β-Unsaturated aldehyde |

Reactions involving Propargyl Amine for Heterocyclic Ring Formation

The reaction of this compound with propargyl amine is a powerful method for constructing complex heterocyclic scaffolds, specifically chromene-fused pyrazines. yok.gov.tr This transformation proceeds through a domino sequence initiated by the formation of an imine. Amines are well-known to participate in condensation and cyclization reactions to form various heterocyclic compounds. numberanalytics.com

The reaction mechanism commences with the condensation between the formyl group of this compound and the primary amine of propargyl amine, yielding an imine intermediate. yok.gov.tr This step is crucial as it sets the stage for the subsequent cyclization. In the presence of a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), an intramolecular cyclization occurs. This process leads to the formation of a six-membered dihydropyrazine (B8608421) ring fused to the chromene core, resulting in a 3-methyl-5H-chromeno[3,4-b]pyrazine structure. yok.gov.tr This multi-step, one-pot reaction highlights the utility of this compound as a building block in the diversity-oriented synthesis of medicinally relevant heterocycles. nih.gov

Table 2: Key Stages in the Formation of Chromenopyrazine from this compound

| Stage | Reactants | Key Transformation | Resulting Species |

|---|---|---|---|

| 1. Imine Formation | This compound, Propargyl Amine | Condensation of aldehyde and amine | Propargyl-imine intermediate |

| 2. Cyclization | Propargyl-imine intermediate, DBU (base) | Base-mediated intramolecular ring closure | 3-methyl-5H-chromeno[3,4-b]pyrazine |

| 3. Oxidation (Optional) | 3-methyl-5H-chromeno[3,4-b]pyrazine, CrO₃/Pyridine | Oxidation of the CH₂ group in the pyrazine (B50134) ring | 3-methyl-5H-chromeno[3,4-b]pyrazin-5-one |

Computational Chemistry and Mechanistic Elucidation

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) has become an indispensable tool for understanding and predicting the reaction pathways of complex organic transformations. scienceopen.comrsc.org For reactions involving this compound, DFT calculations allow for the mapping of the potential energy surface (PES), which helps in identifying the most energetically favorable route from reactants to products. scienceopen.com Computational studies on closely related molecules, such as 2-(2-formylphenoxy)acetamide, have utilized DFT methods like B3LYP/6-311++G(d,p) to optimize molecular geometries and investigate reaction mechanisms. researchgate.net

These studies can model complex reaction sequences, such as the DBU-catalyzed synthesis of glycerol (B35011) carbonate from glycerol and CO₂ in acetonitrile, revealing the role of the catalyst in lowering energy barriers for rate-limiting steps. rsc.org By calculating the energies of reactants, products, intermediates, and transition states, DFT can validate proposed mechanisms and, in some cases, predict unexpected reaction outcomes. rsc.orgresearchgate.net For instance, in the reaction with propargyl amine, DFT could be used to compare the energy barriers for different possible cyclization pathways, confirming why a specific heterocyclic system is formed preferentially. yok.gov.tr

Elucidation of Transition States and Intermediates

A central goal of mechanistic studies is the characterization of transient species like intermediates and transition states. britannica.com Intermediates are distinct, albeit often short-lived, molecules that exist in energy minima along the reaction coordinate, while transition states are high-energy, fleeting configurations at the peak of an energy barrier that cannot be isolated. britannica.comsolubilityofthings.com Computational chemistry provides a powerful lens for visualizing and understanding these elusive species.

In the reactions of this compound, several intermediates can be postulated and studied computationally. For example, in the Knoevenagel condensation, the enolate formed after deprotonation and the subsequent β-hydroxy adduct are key intermediates. wikipedia.orgmasterorganicchemistry.com In the synthesis of chromenopyrazine, the imine formed from the initial condensation with propargyl amine is a stable intermediate that can be characterized before it undergoes cyclization. yok.gov.tr DFT calculations can precisely determine the geometry and energy of these intermediates. wolfram.com Furthermore, these methods can locate the transition state structures connecting these intermediates, providing critical insight into the reaction's kinetics and the factors controlling its rate. solubilityofthings.comwolfram.com

Table 3: Comparison of Intermediates and Transition States in this compound Reactions

| Reaction Type | Intermediate | Transition State |

|---|---|---|

| Knoevenagel Condensation | Enolate anion, β-hydroxy nitrile adduct | Structure corresponding to C-C bond formation between enolate and carbonyl |

| Chromenopyrazine Synthesis | Imine species | Structure corresponding to the intramolecular ring-closing event |

Analysis of Molecular Orbitals (HOMO/LUMO) and Electronic Structure

The electronic structure of a molecule, particularly its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to its reactivity. ossila.com The HOMO represents the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. conicet.gov.arresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxy ring system, while the LUMO is likely centered on the electrophilic carbonyl carbon of the formyl group and the C≡N triple bond. This distribution makes the formyl group a prime target for nucleophilic attack. Computational analysis using DFT can provide precise energies and visualizations of these orbitals. researchgate.netresearchgate.net From the HOMO and LUMO energies, important quantum chemical descriptors such as electronegativity, chemical hardness, and softness can be calculated to quantify the molecule's reactivity profile. conicet.gov.arijcce.ac.ir Studies on similar molecules in acetonitrile have shown how the solvent can influence the energies of these frontier orbitals. researchgate.netrsc.org

Table 4: Calculated Quantum Chemical Descriptors from FMO Analysis (Illustrative)

| Parameter | Formula | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. conicet.gov.ar |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. conicet.gov.ar |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. conicet.gov.ar |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. ijcce.ac.ir |

| Electronegativity (χ) | (I + A) / 2 | Measures the power of an atom or group to attract electrons. ijcce.ac.ir |

Quantum Chemical Calculations in Photochemistry and Reactivity

Beyond ground-state thermal reactions, quantum chemical calculations are vital for exploring the photochemistry and broader reactivity of molecules. scienceopen.comnzdr.ru These methods can predict how a molecule will behave upon absorption of light, which involves transitions to electronic excited states. muni.cz Time-dependent DFT (TD-DFT) is a common method used to simulate UV-Vis absorption spectra and investigate the nature of electronic excitations. diva-portal.org

For this compound, such calculations could reveal potential photochemical reaction pathways, such as intramolecular hydrogen atom transfer, cyclizations, or fragmentation, that are inaccessible under thermal conditions. muni.cz For example, calculations could explore the possibility of an excited-state intramolecular proton transfer (ESIPT) from the aromatic ring to the carbonyl oxygen. muni.cz Furthermore, quantum chemistry provides a framework for understanding reactivity in a more general sense, allowing for the systematic design of catalysts and the prediction of novel synthetic routes before they are attempted in the laboratory. rsc.org These predictive capabilities accelerate the discovery of new chemical transformations and functional materials. diva-portal.org

Computational Studies on Reactivity Umpolung

Reactivity umpolung, or polarity inversion, is a fundamental concept in organic synthesis that provides non-traditional pathways for bond formation by inverting the typical electrophilic or nucleophilic nature of a functional group. researchgate.netethz.ch In the case of this compound, the aldehyde carbon is inherently electrophilic. Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms by which this innate reactivity can be inverted, transforming the aldehyde carbon into a nucleophilic species. researchgate.net

A primary focus of these computational investigations has been on N-Heterocyclic Carbene (NHC) catalysis. researchgate.net NHCs are potent catalysts known to facilitate umpolung in reactions such as the benzoin (B196080) condensation and the Stetter reaction. researchgate.net DFT calculations have been applied to model the intramolecular hydroacylation of this compound, which yields 3-aminochromone. These studies confirm that the reaction proceeds via an umpolung strategy. researchgate.net

The computationally elucidated mechanism involves the initial nucleophilic addition of the NHC to the aldehyde carbon of this compound. This step leads to the formation of a crucial Breslow intermediate. It is within this intermediate that the reactivity umpolung occurs, rendering the former aldehyde carbon nucleophilic. Subsequent intramolecular cyclization, involving the attack of this nucleophilic center onto the pendant nitrile group, and tautomerization lead to the final product. researchgate.net Theoretical investigations using DFT methods, such as those with the B3LYP functional and 6-311++G(d,p) basis set, are standard for optimizing molecular geometries and mapping the electronic properties of reactants, intermediates, and transition states in such reaction pathways. researchgate.net

The insights gained from these computational models are critical for understanding and predicting reaction outcomes, optimizing reaction conditions, and designing new synthetic methodologies based on the principles of reactivity umpolung.

Interactive Data Table: Computational Methods in the Study of this compound and Related Compounds

The following table summarizes computational methods and findings from DFT studies on molecules containing the (2-formylphenoxy) moiety, which are relevant to understanding the reactivity of this compound.

| Computational Method | Functional/Basis Set | System Studied | Key Mechanistic Finding |

| Density Functional Theory (DFT) | Not Specified | This compound | Confirmed umpolung reactivity in NHC-catalyzed intramolecular hydroacylation. researchgate.net |

| Density Functional Theory (DFT) | B3LYP/6-311++G(d,p) | 2-(2-formylphenoxy)acetamide | Used for structural optimization, FMO analysis, and calculating electronic properties. researchgate.net |

| Density Functional Theory (DFT) | B3LYP | 4-(2-(2-(2-formylphenoxy)ethoxy)ethoxy)phthalonitrile | Employed for geometry optimizations, HOMO-LUMO analysis, and NMR chemical shift calculations. scispace.com |

| Reaction Density Functional Theory (RxDFT) | Not Specified | SN2 Reactions in Acetonitrile | Investigated solvent effects on reaction free energy profiles, separating polarization and solvation effects. sci-hub.seresearchgate.net |

Applications and Transformative Potential in Advanced Materials and Medicinal Chemistry

Precursor in Heterocyclic Compound Synthesis

The reactivity of (2-Formylphenoxy)acetonitrile is particularly exploited in the synthesis of heterocyclic systems. The interplay between its functional groups allows for a variety of cyclization strategies, leading to the formation of chromones, benzofurans, quinoxalines, and phthalocyanines, many of which are scaffolds of significant pharmacological and material interest.

While direct, single-step conversions of this compound to chromones are not extensively documented, its structure provides a clear pathway for their synthesis through a multi-step, one-pot, or sequential reaction. A plausible and chemically sound route involves the initial hydrolysis of the nitrile group to form the corresponding (2-Formylphenoxy)acetic acid. This intermediate possesses the necessary functionalities for an intramolecular Claisen-type condensation, a fundamental reaction in the formation of β-keto esters and related structures. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org

In this proposed pathway, a strong base would deprotonate the α-carbon of the acetic acid moiety, generating an enolate. This enolate then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the adjacent formyl group. The subsequent cyclization and dehydration of the resulting β-hydroxy intermediate lead to the formation of the fused pyrone ring, characteristic of the chromone (B188151) scaffold. This method highlights the utility of this compound as a masked precursor for the (2-Formylphenoxy)acetic acid system, which is primed for cyclization into the chromone core.

Table 1: Proposed Reaction Steps for Chromone Synthesis

| Step | Reactant | Reagents/Conditions | Intermediate/Product | Reaction Type |

| 1 | This compound | Acid or Base Catalyzed Hydrolysis (e.g., H₃O⁺ or OH⁻, heat) | (2-Formylphenoxy)acetic acid | Nitrile Hydrolysis |

| 2 | (2-Formylphenoxy)acetic acid | Strong Base (e.g., Sodium Ethoxide), followed by Acid workup | Chromone derivative | Intramolecular Condensation |

The utility of this compound as a precursor for benzofuran (B130515) analogues is well-established, particularly through palladium-catalyzed reactions. Research has demonstrated an efficient synthesis of benzoyl-substituted benzofurans by reacting 2-(2-formylphenoxy)acetonitriles with aryl boronic acids. This transformation proceeds via a palladium acetate-catalyzed process, showcasing a novel synthetic methodology with a broad substrate scope.

Another synthetic route involves the intramolecular cyclization of derivatives of this compound. For instance, the related 2-(2-formylphenoxy)acetic acid can undergo a cyclization reaction where an unstable ketene (B1206846) intermediate, formed through dehydration of the carboxylic acid, is trapped intramolecularly by the formyl group. This is followed by a cycloreversion that expels carbon dioxide to yield the benzofuran ring system. researchgate.net This demonstrates that the core structure of this compound is amenable to cyclization strategies to form the five-membered benzofuran ring.

Table 2: Palladium-Catalyzed Synthesis of Benzofuran Derivatives

| Starting Materials | Catalyst System | Solvent | Temperature | Product Type |

| This compound derivative, Aryl boronic acid | Pd(OAc)₂, bpy ligand | Toluene (B28343) | 90 °C | Benzoyl-substituted benzofuran |

The synthesis of quinoxalines traditionally involves the condensation of an aromatic 1,2-diamine, such as o-phenylenediamine (B120857), with a 1,2-dicarbonyl compound. chim.itnih.gov this compound can serve as a potential synthon for this reaction, albeit through a non-traditional route. The initial and most established step would be the reaction of the aldehyde group of this compound with one of the amino groups of o-phenylenediamine to form a Schiff base (imine) intermediate. uit.nomdpi.com

The subsequent and crucial ring-closing step to form the pyrazine (B50134) ring of the quinoxaline (B1680401) is more complex. It would necessitate the activation of the acetonitrile (B52724) moiety to make it susceptible to nucleophilic attack by the second amino group of the diamine. This could potentially occur via intramolecular cyclization, possibly facilitated by a catalyst or specific reaction conditions that promote the addition of the amine to the nitrile or activate the adjacent methylene (B1212753) group. While this pathway is less common than classical methods, it underscores the potential role of this compound in accessing quinoxaline scaffolds through its versatile reactivity. tsijournals.comorganic-chemistry.orgacgpubs.org

This compound is a key structural motif in the synthesis of functionalized phthalonitriles, which are the direct precursors to phthalocyanines. Specifically, phthalonitrile (B49051) derivatives bearing the (2-formylphenoxy) group undergo template-assisted cyclotetramerization to produce tetra-substituted phthalocyanines. In this process, four molecules of the phthalonitrile precursor condense around a central metal ion (or in a metal-free synthesis) to form the large, aromatic phthalocyanine (B1677752) macrocycle.

This method allows for the precise installation of aldehyde functionalities onto the periphery of the phthalocyanine ring. These aldehyde groups are crucial as they impart solubility and provide reactive sites for further modification of the final macrocycle, making them highly valuable in materials science.

The synthesis of phthalocyanines from (2-formylphenoxy)-containing phthalonitriles results in macromolecules decorated with reactive aldehyde groups. These aldehyde-substituted phthalocyanines are of significant interest in coordination chemistry. The formyl group serves as a versatile chemical handle for post-synthesis modifications, most notably through the formation of Schiff base complexes.

By reacting the aldehyde-substituted phthalocyanine with various primary amines, a wide range of Schiff base ligands can be formed on the phthalocyanine periphery. These new ligands can then coordinate with other metal ions, creating multinuclear phthalocyanine complexes. This strategy allows for the construction of sophisticated, multi-component systems with tailored electronic, photophysical, and catalytic properties, demonstrating the pivotal role of the original this compound building block in advanced coordination chemistry.

Synthesis of Phthalonitriles and Phthalocyanines

Building Block in Complex Molecular Architectures

Beyond its role in synthesizing discrete heterocyclic molecules, this compound is a valuable building block for the construction of more complex molecular architectures, including polymers and supramolecular assemblies. Its trifunctional nature—possessing an aldehyde, an ether linkage, and a nitrile—offers orthogonal reactivity that can be harnessed in a stepwise fashion to build intricate structures.

The aldehyde group is particularly useful for polymerization reactions. Aldehydes are known to undergo condensation reactions with phenols, ureas, and other monomers to form thermosetting resins. Similarly, the aldehyde of this compound can be used to incorporate this unit into polymer backbones or as a pendant group, imparting specific properties to the resulting material.

Furthermore, the entire molecule can be used to create larger, functional units like the phthalocyanines mentioned previously. These phthalocyanines can then act as monomers or nodes in the formation of coordination polymers or supramolecular networks. The combination of a rigid aromatic structure and reactive functional groups makes this compound an exemplary starting material for developing materials with applications in fields ranging from electronics to catalysis.

Construction of Benzoyl-Substituted Benzofuran Heterocycles

This compound serves as a key starting material in the palladium-catalyzed synthesis of benzoyl-substituted benzofuran heterocycles. acs.orgnih.gov This transformation is achieved by reacting this compound with various aryl boronic acids. acs.orgnih.gov The reaction proceeds under specific catalytic conditions, typically utilizing palladium acetate (B1210297) [Pd(OAc)₂] as the catalyst and bipyridine (bpy) as a ligand in a toluene solvent at 90 °C. acs.orgnih.gov This method has demonstrated considerable success, yielding a series of substituted benzofurans in moderate to excellent yields, ranging from 58% to 94%. acs.orgnih.gov

The proposed reaction mechanism involves several steps, beginning with a transmetalation step. This is followed by the coordination of the nitrile group and an intramolecular insertion. The resulting intermediate subsequently undergoes hydrolysis and an aldol (B89426) condensation to yield the final benzofuran derivatives. nih.gov

Table 1: Synthesis of Benzoyl-Substituted Benzofurans

| Reactant 1 | Reactant 2 | Catalytic System | Conditions | Product Class | Yield Range | Source(s) |

|---|---|---|---|---|---|---|

| This compound | Aryl Boronic Acid | Pd(OAc)₂ / bpy | Toluene, 90 °C | Benzoyl-Substituted Benzofurans | 58-94% | acs.org, nih.gov |

Derivatives in the Synthesis of Naphthyridines

Naphthyridines are a class of nitrogen-containing heterocyclic compounds with significant applications in medicinal chemistry. One of the most effective and established methods for their synthesis is the Friedländer annulation. nih.govorganic-chemistry.org This reaction involves the condensation of an ortho-aminoaromatic aldehyde or ketone with a compound possessing an α-methylene group, typically under acid or base catalysis. organic-chemistry.org

While this compound is not a direct precursor for the Friedländer synthesis due to its phenoxy group instead of the required amino group, its structural framework is highly relevant. A synthetic derivative of this compound, specifically one in which the cyanomethoxy moiety at the 2-position is replaced with an amino group to form a 2-aminonicotinaldehyde analogue, would serve as an ideal substrate for established naphthyridine synthesis protocols. nih.govnih.gov Such a modification would allow the molecule to participate directly in the cyclocondensation reactions that form the core naphthyridine scaffold.

Applications in the Synthesis of Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. sciopen.com The precise arrangement of these building blocks results in ordered, porous structures with high surface areas. Aldehyde-functionalized molecules are frequently used as monomers in COF synthesis, particularly for the formation of imine-linked frameworks through Schiff base condensation reactions. rsc.org

The aldehyde group present in this compound makes it a suitable candidate as a building block for COF synthesis. Its participation in condensation reactions with amine-containing linkers can lead to the formation of robust, porous networks. The utility of the formylphenoxy motif has been demonstrated in the synthesis of various COFs, such as those constructed from 2,4,6-tris(4-formylphenoxy)-1,3,5-triazine (TPT-CHO). researchgate.net

A particularly interesting subset of COFs is flexible frameworks, which can undergo dynamic structural changes in response to external stimuli. chinesechemsoc.org A primary strategy for designing such materials is the incorporation of flexible monomers that possess rotatable single bonds. rsc.orgrsc.orgnih.gov The inclusion of ether (C-O-C) linkages within the building blocks is a well-established method for imparting flexibility into the final COF structure. chinesechemsoc.orgrsc.org

The structure of this compound, containing a key C-O-C ether bond, allows for rotational freedom. This inherent flexibility makes it a promising monomer for the design and synthesis of flexible COFs. chinesechemsoc.org The principle has been successfully applied in the construction of other flexible COFs, such as FCOF-5, which is built from a monomer featuring flexible C-O single bonds and exhibits responsive "breathing" behavior upon vapor adsorption and desorption. chinesechemsoc.orgnih.gov

Potential in Biological and Pharmaceutical Research

The structural motifs within this compound suggest that its derivatives could be of interest in biological and pharmaceutical research, particularly in the development of novel therapeutic agents.

Derivatives as Potential Anticancer Agents

While direct studies evaluating the anticancer activity of this compound derivatives are not extensively documented in the reviewed literature, related chemical structures have shown promise. Compounds containing acrylonitrile (B1666552) and phenoxy moieties are present in various molecules investigated for their cytotoxic effects against cancer cells. nih.govnih.govmdpi.com The synthesis of novel derivatives from this compound could, therefore, lead to new compounds with potential anticancer properties.

Cytotoxicity studies are fundamental in anticancer drug discovery, with the half-maximal inhibitory concentration (IC₅₀) value being a key metric for a compound's potency. Research in this area often involves screening compounds against various cancer cell lines, including HeLa S3 (human cervical cancer) and A549 (human lung carcinoma).

While cytotoxic data for direct derivatives of this compound is not available in the reviewed sources, the following tables present findings for other compounds against these cell lines to illustrate the nature of such research.

Table 2: Example Cytotoxicity Data against HeLa S3 Cancer Cell Line

| Compound | Description | IC₅₀ (µM) | Source(s) |

|---|---|---|---|

| Glycyrrhetinic acid derivative 3a | Esterified derivative of glycyrrhetinic acid | 11.4 ± 0.2 | nih.gov |

| GAL-LEU | Peptide ester of Galantamine | 23.63 | pharmacophorejournal.com |

| GAL-VAL | Peptide ester of Galantamine | 31.95 | pharmacophorejournal.com |

| Doxorubicin (standard) | Standard chemotherapeutic agent | 3.1 | pharmacophorejournal.com |

Table 3: Example Cytotoxicity Data against A549 Cancer Cell Line

| Compound | Description | IC₅₀ (µM) | Source(s) |

| Phenanthrene derivative 1 | Isolated from Bletilla striata | 6.86 ± 0.71 | mdpi.com |

| Gundelia tournefortii extract (48h) | Aqueous plant extract | 18.2 ± 0.4 µg/mL | mdpi.com |

| Gundelia tournefortii extract (24h) | Aqueous plant extract | 23.6 ± 0.3 µg/mL | mdpi.com |

Antiviral Activity Investigations (e.g., SARS-CoV-2) of Related Compounds

The emergence of viral pandemics, such as the one caused by SARS-CoV-2, has underscored the urgent need for novel antiviral agents. nih.gov Schiff bases, which are readily synthesized from aldehydes like this compound, have been a focal point of these investigations due to their diverse biological activities. nih.govunimas.my

Computational, or in-silico, studies have been instrumental in the preliminary screening of vast libraries of compounds for potential antiviral efficacy. Several studies have investigated Schiff bases derived from salicylaldehyde (B1680747) and its analogues as potential inhibitors of the SARS-CoV-2 main protease (Mpro), an enzyme crucial for viral replication. unimas.my These molecular docking studies simulate the binding affinity of the Schiff base ligands to the active site of the Mpro, with some symmetrical bis-Schiff bases showing promising inhibitory potential in these computational models. unimas.my

Furthermore, experimental research has explored the antiviral properties of salicyl-based Schiff bases against other viruses. For instance, certain Schiff bases derived from 3,5-dichlorosalicylaldehyde (B181256) have demonstrated inhibitory activity against the Parainfluenza Type-2 virus. lew.ro These findings suggest that the salicylaldehyde scaffold, a core component of this compound, is a valuable pharmacophore in the design of new antiviral drug candidates. While direct antiviral testing of this compound derivatives against SARS-CoV-2 is a developing area of research, the existing data on related compounds provides a strong rationale for their further investigation. acs.orgnih.gov

Antimicrobial Activity of Schiff Bases Derived from Analogues

Schiff bases derived from analogues of this compound, such as various substituted salicylaldehydes, have demonstrated significant antimicrobial properties against a spectrum of bacterial and fungal pathogens. The imine or azomethine group (-C=N-) is a key structural feature in these compounds, contributing to their biological activity. mediresonline.orgmdpi.com

The antimicrobial efficacy of these Schiff bases is often evaluated by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against various microorganisms. For example, Schiff bases synthesized from benzaldehyde (B42025) and its derivatives have shown bacteriostatic and bactericidal action against Escherichia coli and Staphylococcus aureus. mediresonline.org In some cases, the antimicrobial activity of these Schiff bases is comparable to that of standard antibiotics. mdpi.com Metal complexation of these Schiff bases has also been shown to enhance their antimicrobial potency. ijmrsti.com

The following interactive data table summarizes the antimicrobial activity of some representative Schiff bases derived from aldehydes analogous to this compound.

| Compound/Schiff Base | Microorganism | MIC (μg/mL) | Reference |

|---|---|---|---|

| PC1 (from Benzaldehyde) | E. coli | 62.5 | mediresonline.org |

| PC1 (from Benzaldehyde) | S. aureus | 62.5 | mediresonline.org |

| PC2 (from Anisaldehyde) | E. coli | 250 | mediresonline.org |

| PC2 (from Anisaldehyde) | S. aureus | 62.5 | mediresonline.org |

| PC3 (from 4-Nitrobenzaldehyde) | S. aureus | 62.5 | mediresonline.org |

| PC4 (from Cinnamaldehyde) | E. coli | 62.5 | mediresonline.org |

| Cyano derivative of Schiff base (4&5) | E. coli | 6.25 | mdpi.com |

| Cyano derivative of Schiff base (4&5) | S. aureus | 6.25 | mdpi.com |

These results highlight the potential of Schiff bases derived from this compound analogues as a promising class of antimicrobial agents. mediresonline.orgmdpi.comnih.gov

Interaction Studies with Biological Targets (Enzymes, Receptors)

The biological activity of compounds derived from this compound is intrinsically linked to their ability to interact with specific biological targets such as enzymes and receptors. The aldehyde and nitrile functionalities, along with the aromatic ring and ether linkage, provide multiple points of interaction.

Schiff bases derived from salicylaldehyde analogues can chelate with metal ions to form stable complexes. These metal complexes can then interact with biological macromolecules. The mechanism of action for the antimicrobial and antiviral effects of these compounds is often attributed to their ability to inhibit essential enzymes in pathogens or to disrupt cellular membranes.

Molecular docking studies have been employed to elucidate the potential binding modes of salicylaldehyde-derived Schiff bases with enzymes like the SARS-CoV-2 main protease. These studies suggest that the compounds can fit into the active site of the enzyme, forming hydrogen bonds and other non-covalent interactions that inhibit its function. The specific substitutions on the salicylaldehyde ring and the amine-derived portion of the Schiff base play a crucial role in determining the binding affinity and specificity.

Contributions to Material Science

The unique chemical structure of this compound also lends itself to applications in material science, where it can serve as a building block for functional polymers and advanced materials.

Role in the Development of Functional Materials

The aldehyde group of this compound is a key functional group for polymerization and modification of materials. For instance, polymers functionalized with aldehyde groups can be used in various applications, including as reactive platforms for the immobilization of biomolecules or as components in the synthesis of functional resins. nih.gov The nitrile group can also be chemically transformed, further expanding the possibilities for creating materials with tailored properties.

Research into related compounds, such as N-(4-formyl-phenoxy-4′-carbonylphenyl) maleimide, has demonstrated the synthesis of reactive monomers that can be copolymerized to create functional polymers with good thermal stability. researchgate.net While direct polymerization of this compound is not widely reported, its structural motifs are present in monomers used to create specialized polymers. biosynth.comresearchgate.netmdpi.com

Structure-Property Relationships in Advanced Materials

The relationship between the chemical structure of a monomer and the physical properties of the resulting polymer is a fundamental concept in material science. bris.ac.uk The incorporation of the phenoxy acetonitrile moiety into a polymer backbone can influence properties such as thermal stability, mechanical strength, and optical characteristics. researchgate.netmdpi.comnih.gov

The aromatic ring in the this compound structure can impart rigidity and thermal resistance to a polymer chain. The presence of the cyano (-CN) group, a polar functional group, can enhance intermolecular interactions, potentially leading to materials with higher melting points and improved solvent resistance. nih.gov The ether linkage provides a degree of flexibility to the structure. By systematically modifying the structure of monomers related to this compound, it is possible to fine-tune the properties of the resulting polymers for specific applications. mdpi.commdpi.com

Nanoscale Applications and Sensor Technology

The field of nanotechnology offers exciting opportunities for the application of this compound derivatives. chemrxiv.org The ability of salicylaldehyde-based Schiff bases to act as fluorescent chemosensors for metal ions is a particularly promising area. ccspublishing.org.cnmdpi.comrsc.org These sensors operate on the principle of fluorescence quenching or enhancement upon binding to a specific metal ion. The salicylaldehyde moiety provides the binding site for the metal ion, and the resulting complex exhibits different photophysical properties compared to the free ligand.

Derivatives of this compound can be designed to be highly selective and sensitive for the detection of specific metal ions. For example, Schiff base fluorescent probes have been developed for the selective detection of Cu²⁺, Al³⁺, Cd²⁺, and Ni²⁺ ions. ccspublishing.org.cnmdpi.comresearchgate.net These sensors have potential applications in environmental monitoring, industrial process control, and biomedical diagnostics. fxcsxb.comrsc.orgnih.gov

Furthermore, these molecules can be incorporated into nanomaterials, such as nanoparticles, to create advanced sensor platforms with enhanced sensitivity and stability. chemrxiv.orgnih.govresearchgate.net The development of nanosensors based on this compound derivatives is an active area of research with the potential to lead to innovative technologies for a wide range of applications.

Spectroscopic and Structural Characterization Techniques for 2 Formylphenoxy Acetonitrile and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C), within a molecule.

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides direct information about the carbon framework of a molecule. bhu.ac.in Each non-equivalent carbon atom in the molecule gives a distinct signal. bhu.ac.in The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, typically from 0 to 220 ppm, which often allows for the unambiguous assignment of each carbon atom. bhu.ac.inoregonstate.edu For (2-Formylphenoxy)acetonitrile, the ¹³C NMR spectrum reveals signals corresponding to the carbonyl carbon of the aldehyde, the aromatic carbons, the methylene (B1212753) carbon, and the nitrile carbon. The cyanide carbon typically appears in the 110-120 ppm range. ucl.ac.uk

Deuterium (B1214612) Exchange Studies for Mechanistic Insights

Deuterium exchange studies, often monitored by NMR or mass spectrometry, are a powerful technique for probing reaction mechanisms and molecular dynamics. nih.govacs.org In the context of this compound and its derivatives, deuterium exchange can provide insights into the lability of certain protons, such as the aldehydic proton. The disappearance of a peak upon addition of D₂O confirms the presence of an exchangeable proton, like those in -OH or -NH groups. savemyexams.comcognitoedu.org While specific studies on this compound are not detailed in the provided results, the general methodology involves introducing a deuterium source (e.g., D₂O) and observing changes in the NMR or mass spectrum. escholarship.orgmdpi.comnist.gov This technique is broadly applied to understand enzyme conformational dynamics and the effects of ligand binding. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. The molecular weight of this compound is 161.16 g/mol , and its exact mass is 161.047678466 Da. nih.govcalpaclab.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. wikipedia.orgnih.gov It allows for the transfer of ions from solution to the gas phase with minimal fragmentation. nih.gov In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. nih.gov Evaporation of the solvent leads to the formation of gas-phase ions that are then analyzed by the mass spectrometer. nih.gov ESI-MS is often coupled with liquid chromatography (LC) for the analysis of complex mixtures. wikipedia.org Solvents like acetonitrile (B52724) and methanol (B129727) are commonly used for dissolving samples for ESI-MS analysis. upce.czchemrxiv.org The technique can be used to study ion-molecule reactions in the gas phase. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes molecular vibrations such as stretching and bending. utdallas.edu The absorption frequencies are characteristic of the functional groups present in the molecule.